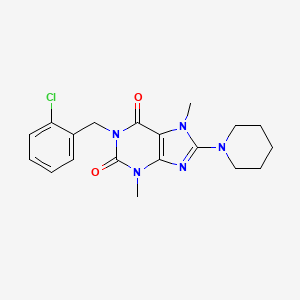

1-(2-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chlorobenzyl group, a piperidinyl group, and a purine core structure. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a chlorobenzyl halide reacts with the purine core.

Attachment of the Piperidinyl Group: The piperidinyl group is typically introduced through nucleophilic substitution or addition reactions, where piperidine reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

化学反应分析

Nucleophilic Substitution at the Chlorobenzyl Group

The 2-chlorobenzyl moiety is a key site for nucleophilic substitution. The chlorine atom can be displaced under specific conditions:

-

Reagents/Conditions : Reactions with alkoxides, amines, or thiols in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (60–100°C).

-

Example : Substitution with piperidine derivatives to modify the benzyl group’s electronic properties, enhancing binding affinity to biological targets like CDK2.

Reactivity of the Purine Core

The purine-2,6-dione scaffold undergoes modifications at its nitrogen and carbonyl positions:

Alkylation/Acylation

-

N-Alkylation : The N3 and N7 positions are susceptible to alkylation using alkyl halides or sulfates in the presence of bases (e.g., K2CO3).

-

C8 Functionalization : The piperidinyl group at C8 can be replaced via nucleophilic aromatic substitution under acidic conditions (e.g., HCl/EtOH) .

Oxidation and Reduction

-

Oxidation : The carbonyl groups (C2 and C6) remain stable under mild oxidizing conditions but may undergo further oxidation to carboxylic acids with strong oxidants (e.g., KMnO4).

-

Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the purine’s double bonds, yielding dihydro derivatives.

Piperidinyl Group Modifications

The piperidin-1-yl group participates in:

-

Protonation : Forms salts with strong acids (e.g., HCl), enhancing solubility .

-

Ring-Opening : Treatment with concentrated H2SO4 or HCl can cleave the piperidine ring, generating amine intermediates for further derivatization.

Cross-Coupling Reactions

The purine core supports transition-metal-catalyzed couplings:

-

Suzuki-Miyaura : Boronic acids react at the C8 position using Pd(PPh3)4 as a catalyst, enabling aryl/heteroaryl introductions.

-

Buchwald-Hartwig Amination : Piperidinyl groups can be replaced with other amines under Pd-mediated conditions .

Hydrolysis and Condensation

-

Hydrolysis : The purine dione hydrolyzes in acidic or basic media (e.g., NaOH/H2O, 80°C) to yield xanthine derivatives.

-

Condensation : Reacts with aldehydes or ketones in the presence of dehydrating agents (e.g., POCl3) to form Schiff base adducts.

Mechanistic Insights and Research Findings

-

CDK2 Inhibition : The compound’s interaction with CDK2 involves hydrogen bonding between the purine carbonyls and kinase active-site residues, confirmed via molecular docking.

-

Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in substitution reactions, improving yields by 20–30% compared to protic solvents.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(2-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

相似化合物的比较

Similar Compounds

1-(2-chlorobenzyl)-3,7-dimethylxanthine: Similar structure but lacks the piperidinyl group.

8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione: Similar structure but lacks the chlorobenzyl group.

Uniqueness

1-(2-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to the combination of the chlorobenzyl and piperidinyl groups attached to the purine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

生物活性

1-(2-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as WAY-300091, is a purine derivative that has garnered attention for its potential therapeutic applications. This compound exhibits various biological activities, particularly as an inhibitor of specific enzymes and receptors involved in cellular processes. This article reviews the biological activity of this compound based on available research findings, case studies, and synthesis data.

- Molecular Formula : C19H22ClN5O2

- Molecular Weight : 387.86 g/mol

- CAS Number : 317842-06-1

The biological activity of this compound is primarily attributed to its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV) and other kinases. DPP-IV is an enzyme that plays a crucial role in glucose metabolism and is a target for the treatment of type 2 diabetes mellitus. Inhibition of DPP-IV leads to increased levels of incretin hormones, which enhances insulin secretion and decreases blood glucose levels .

Biological Activities

The following table summarizes key biological activities associated with this compound:

Case Study 1: DPP-IV Inhibition

A study demonstrated that WAY-300091 effectively inhibits DPP-IV activity in vitro. The compound showed a significant increase in GLP-1 levels in diabetic models, indicating its potential for managing blood sugar levels .

Case Study 2: Kinase Activity

Research highlighted the compound's ability to inhibit various kinases, including those involved in cancer progression. This inhibition led to reduced tumor growth in xenograft models, suggesting a promising avenue for cancer therapy .

Case Study 3: Neuroprotection

Preliminary studies indicated that the compound may have neuroprotective properties. It was shown to reduce oxidative stress markers in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .

Synthesis and Derivative Studies

The synthesis of this compound involves several steps that typically include the formation of the purine ring followed by chlorobenzyl substitution. Various derivatives have been synthesized to enhance its biological activity and selectivity towards specific targets .

属性

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O2/c1-22-15-16(21-18(22)24-10-6-3-7-11-24)23(2)19(27)25(17(15)26)12-13-8-4-5-9-14(13)20/h4-5,8-9H,3,6-7,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCLHQYVKAUWGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)CC4=CC=CC=C4Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。